

# AT-101 experimental protocol for in vitro studies

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## Compound of Interest

Compound Name: A28-C6B2

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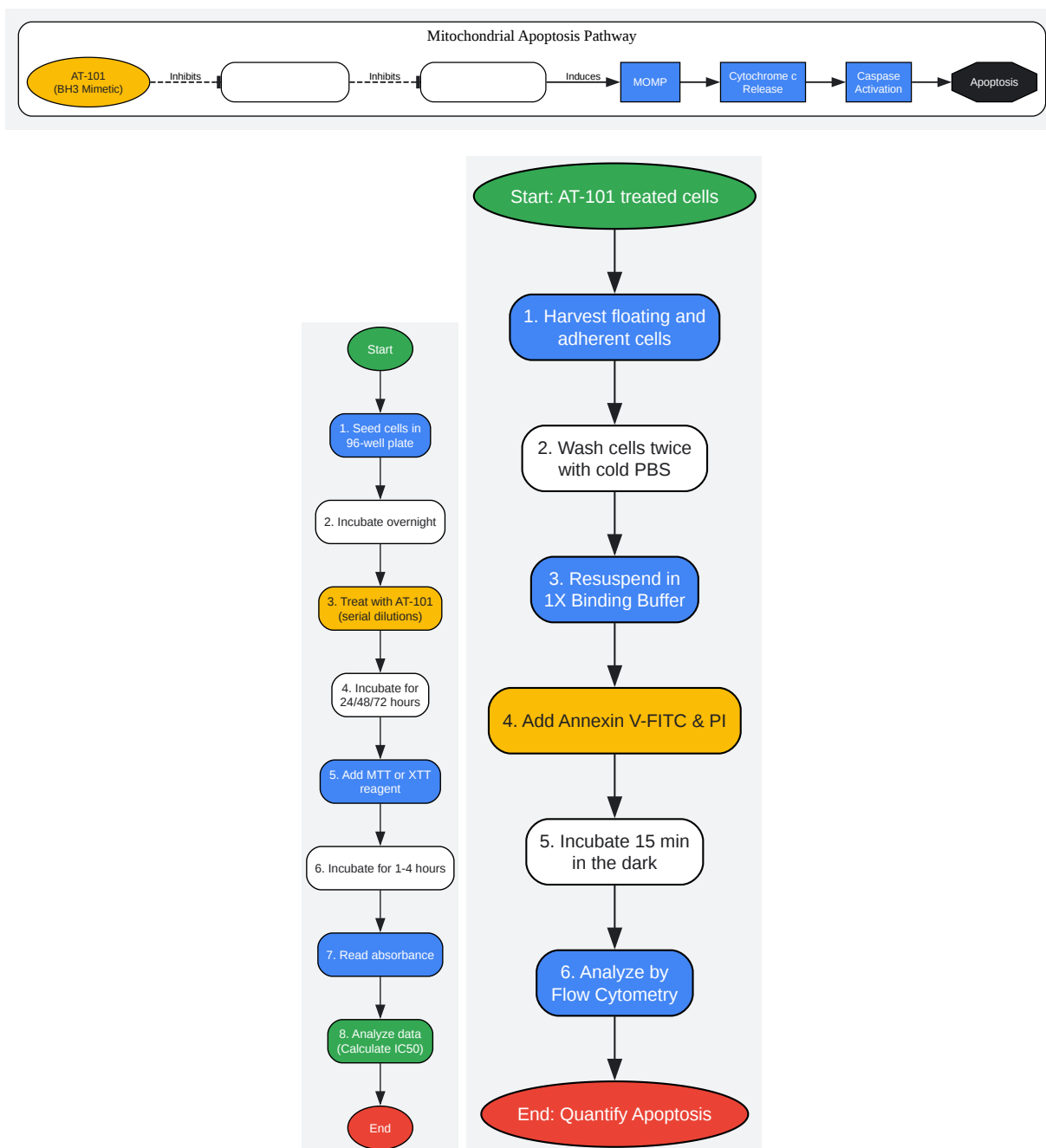
## Application Notes: AT-101 for In Vitro Research

### Introduction

AT-101, the R-(-)-enantiomer of gossypol, is a small molecule inhibitor that has garnered significant interest in oncology research.[1][2][3] It functions as a BH3 mimetic, targeting the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, which are frequently overexpressed in various cancers and contribute to therapeutic resistance.[1][3][4][5] By binding to the BH3-binding groove of proteins like Bcl-2, Bcl-xL, and Mcl-1, AT-101 disrupts their function, thereby promoting the intrinsic pathway of apoptosis.[2][3][6] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of AT-101 in cancer cell lines.

### Mechanism of Action: Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

The primary mechanism of AT-101 is the inhibition of anti-apoptotic Bcl-2 family proteins.[2][3] In healthy cells, a delicate balance between pro-apoptotic (e.g., Bak, Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins determines the cell's fate.[6] In many cancer cells, anti-apoptotic proteins are overexpressed, sequestering pro-apoptotic proteins and preventing the mitochondrial outer membrane permeabilization (MOMP) required for apoptosis. AT-101 mimics the action of pro-apoptotic BH3-only proteins, binding to and inhibiting Bcl-2, Bcl-xL, and Mcl-1.[2][3][6] This releases pro-apoptotic proteins, leading to MOMP, cytochrome c release, caspase activation, and ultimately, apoptotic cell death.[3][6]



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